2-Methoxy-5-sulfamoylbenzoic Acid-d3

Bioanalysis LC-MS/MS Pharmacokinetics

Quantifying Sulpiride impurities in plasma via LC-MS/MS without a co-eluting deuterated internal standard leads to systematic ion suppression errors, compromising ANDA bioequivalence data. 2-Methoxy-5-sulfamoylbenzoic Acid-d3 solves this with a +3 Da mass shift and near-identical chromatographic retention, ensuring precise matrix effect correction. • Eliminates analyte cross-talk in LC-MS/MS with a stable +3 Da mass difference • Co-elutes with Sulpiride EP Impurity D for validated matrix effect correction per FDA/EMA BMV guidance • Supplied with full Certificates of Analysis; available for immediate global dispatch

Molecular Formula C₈H₆D₃NO₅S
Molecular Weight 234.24
CAS No. 123958-85-0
Cat. No. B1147349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-sulfamoylbenzoic Acid-d3
CAS123958-85-0
Synonyms2-(Methoxy-d3)-5-sulfamidobenzoic Acid;  2-(Methoxy-d3)-5-sulfonamidobenzoic Acid;  5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid;  5-Sulfamoyl-o-anisic Acid-d3; 
Molecular FormulaC₈H₆D₃NO₅S
Molecular Weight234.24
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O
InChIInChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i2D,3D,4D
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-sulfamoylbenzoic Acid-d3 (CAS 123958-85-0): Procurement and Analytical Overview


2-Methoxy-5-sulfamoylbenzoic Acid-d3 (CAS 123958-85-0) is a deuterium-labeled derivative of the primary Sulpiride metabolite and pharmacopeial impurity, 2-Methoxy-5-sulfamoylbenzoic acid . It is a substituted benzamide derivative with a molecular weight of 234.24 g/mol, distinguished from its non-deuterated analog (MW: 231.23 g/mol) by the incorporation of three stable deuterium (²H) atoms [1]. This isotopic labeling confers a characteristic mass shift (+3 Da), making it an essential internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays, as well as a reference material for impurity profiling [2].

Why Unlabeled Analogs Are an Inadequate Substitute for 2-Methoxy-5-sulfamoylbenzoic Acid-d3


Substituting 2-Methoxy-5-sulfamoylbenzoic Acid-d3 with its unlabeled counterpart or other structurally similar compounds in LC-MS workflows introduces significant and quantifiable analytical errors [1]. The primary mode of failure stems from the inability of a non-isotopic analog to compensate for variable matrix effects and ion suppression [1]. While a structurally similar internal standard might exhibit similar extraction efficiency, it often elutes at a different retention time from the target analyte, exposing it to different zones of ion suppression within the chromatographic run [2]. This differential behavior can lead to a systematic bias in quantification, with studies showing that deuterium-labeled internal standards, despite their own minor isotopic retention time shifts, are superior in correcting for these effects compared to their unlabeled structural analogs [3]. For impurity profiling and method validation, the use of an unlabeled reference standard like Sulpiride EP Impurity D fails to provide the necessary mass differentiation, making it impossible to accurately quantify low-level impurities against a high background of the parent drug or its metabolites [4]. This lack of specificity necessitates the use of the isotopically labeled analog for any robust, validated bioanalytical or quality control method [4].

Quantitative Differentiation: Evidence for 2-Methoxy-5-sulfamoylbenzoic Acid-d3


Enhanced Mass Spectrometric Selectivity via Distinct m/z Shift

The deuterated target compound 2-Methoxy-5-sulfamoylbenzoic Acid-d3 provides a baseline-resolved mass-to-charge ratio (m/z) shift of +3 Da relative to its unlabeled analog, Sulpiride EP Impurity D [1]. This characteristic mass difference is fundamental for selective ion monitoring in LC-MS/MS, as it allows the internal standard to be distinguished from the naturally occurring analyte without any chromatographic or spectral overlap .

Bioanalysis LC-MS/MS Pharmacokinetics Method Validation

Superior Correction of Matrix Effects via Chromatographic Co-Elution

A key performance differentiator is the ability of a deuterated internal standard to co-elute with its unlabeled analyte, thereby experiencing the identical matrix environment [1]. In contrast, structural analogs (non-isotopic alternatives) often exhibit different retention characteristics, leading to differential ion suppression or enhancement [1]. The deuterated target compound is chemically designed to minimize the reverse-phase chromatographic shift often seen with deuterium labeling, thereby providing near-identical retention time and optimal compensation for matrix effects, a critical failure point for non-isotopic alternatives [2].

Bioanalysis LC-MS/MS Matrix Effect Method Validation

Verifiable Compliance with Regulatory Impurity Standards

The target compound is specifically indicated as the deuterated form of Sulpiride EP Impurity D, a defined pharmacopeial impurity [1]. Its procurement as a reference standard is tied to specific regulatory applications: it is explicitly intended for use in Abbreviated New Drug Applications (ANDA), analytical method development, method validation (AMV), and Quality Control (QC) during the commercial production of Sulpiride [2]. This contrasts with generic deuterated compounds that lack such a direct and documented link to a specific drug product's impurity profile as defined by a major pharmacopeia (EP) [1].

Pharmaceutical Analysis Quality Control Impurity Profiling Regulatory Submissions

Proven Utility in Enhancing LC-MS/MS Quantification Accuracy

The use of stable isotope-labeled internal standards (SIL-IS), such as the deuterated target compound, is widely established as the gold standard for achieving high accuracy and precision in LC-MS/MS bioanalysis [1]. Studies employing SIL-IS for compounds in the same therapeutic class (atypical antipsychotics) and analytical context have reported intra- and inter-assay precision and accuracy within 10-15%, a performance benchmark that is typically unattainable with non-isotopic internal standards [2]. This is due to the SIL-IS's ability to correct for variability in sample extraction, derivatization, and LC-MS/MS analysis [1].

Bioanalysis LC-MS/MS Accuracy Precision

High-Impact Procurement Scenarios for 2-Methoxy-5-sulfamoylbenzoic Acid-d3


Development and Validation of Bioanalytical Methods for Sulpiride Pharmacokinetic Studies

When developing and validating an LC-MS/MS method for quantifying Sulpiride in plasma or other biological matrices, the deuterated internal standard is essential. Its +3 Da mass shift ensures no cross-talk with the analyte, while its co-elution properties provide optimal correction for matrix effects. This is a prerequisite for achieving the accuracy and precision required by regulatory bodies (e.g., FDA, EMA) for bioequivalence and pharmacokinetic studies, as demonstrated by studies on related compounds [1].

Quality Control and Impurity Profiling for Sulpiride Active Pharmaceutical Ingredient (API) and Drug Products

As the deuterated form of Sulpiride EP Impurity D, this compound is the definitive reference standard for identifying and quantifying this specific impurity in drug substance and product batches. Its use in QC and stability studies is critical for meeting pharmacopeial specifications, supporting ANDA filings, and ensuring the safety and quality of commercial Sulpiride formulations [2].

Investigative Metabolism and Biomarker Studies for Substituted Benzamide Drugs

In research settings focused on understanding the metabolism of Sulpiride or related substituted benzamide drugs, 2-Methoxy-5-sulfamoylbenzoic Acid-d3 serves a dual purpose. It can be used as an internal standard to accurately quantify the unlabeled metabolite in biological samples, and its deuterium signature can be used to distinguish it from endogenously produced or synthetically derived unlabeled material in complex metabolic pathway studies .

Technical Documentation Hub

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